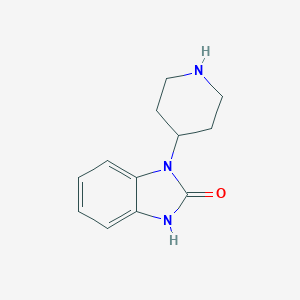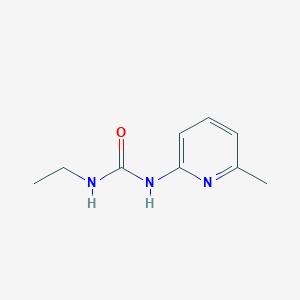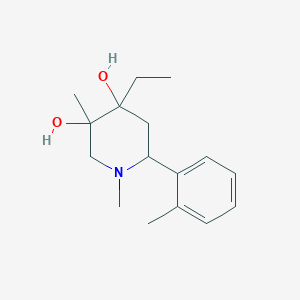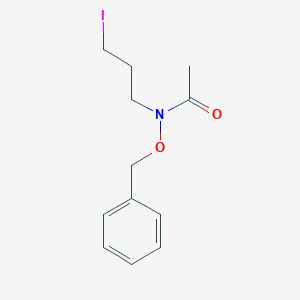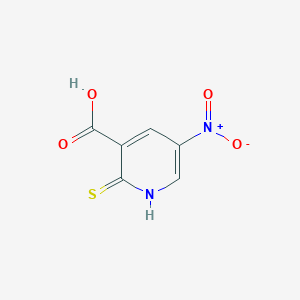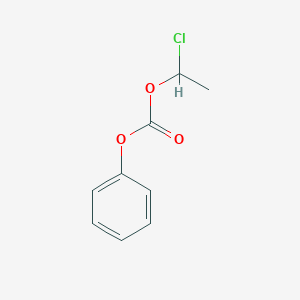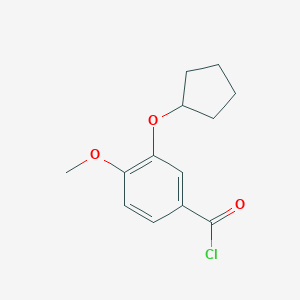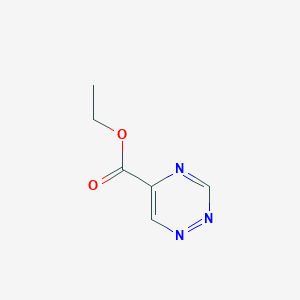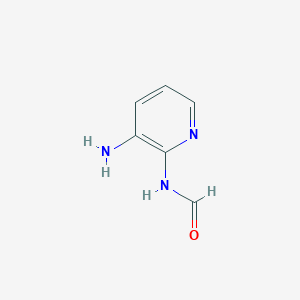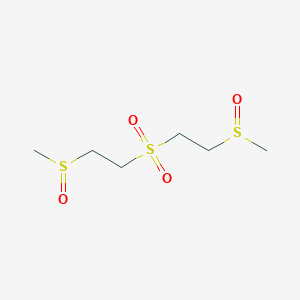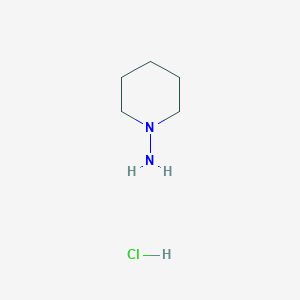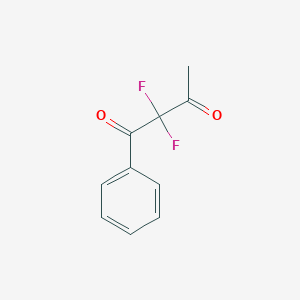
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as carbaryl and is widely used as an insecticide in agriculture and horticulture. Carbaryl is a white crystalline solid that is soluble in water, and its chemical formula is C12H11NO2.
Mecanismo De Acción
Carbaryl inhibits the activity of acetylcholinesterase by binding to the enzyme's active site. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to overstimulation of the nervous system and paralysis of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have toxic effects on non-target organisms, including humans. Exposure to carbaryl can cause a range of symptoms, including nausea, vomiting, headaches, and dizziness. Long-term exposure to carbaryl has been linked to the development of cancer and reproductive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It is a potent inhibitor of the enzyme and is effective at low concentrations. However, the toxic effects of carbaryl on non-target organisms can limit its use in certain experiments.
Direcciones Futuras
1. Development of safer insecticides: The toxic effects of carbaryl on non-target organisms highlight the need for the development of safer insecticides that are effective against pests but have minimal impact on the environment and human health.
2. Study of carbaryl resistance: The widespread use of carbaryl has led to the development of resistance in some insect populations. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
3. Development of alternative pest control methods: The use of carbaryl and other chemical insecticides can have negative environmental impacts. Research is needed to develop alternative pest control methods, such as biological control and integrated pest management.
4. Study of carbaryl metabolism: The metabolism of carbaryl in organisms is not well understood. Further research is needed to understand the fate of carbaryl in the environment and its potential impact on ecosystems.
In conclusion, carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI)), commonly known as carbaryl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent insecticide that works by inhibiting the activity of acetylcholinesterase in insects. However, its toxic effects on non-target organisms highlight the need for the development of safer insecticides and alternative pest control methods. Further research is needed to understand the mechanisms of carbaryl resistance, its metabolism in organisms, and its potential impact on ecosystems.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.
Propiedades
Número CAS |
131971-65-8 |
|---|---|
Nombre del producto |
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h6H,1-5H3,(H,10,11) |
Clave InChI |
VPUJLSUMBSFLHE-UHFFFAOYSA-N |
SMILES |
CC(=CNC(=O)OC(C)(C)C)C |
SMILES canónico |
CC(=CNC(=O)OC(C)(C)C)C |
Sinónimos |
Carbamic acid, (2-methyl-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

